molecular formula C3H6O3 B042273 Methyl glycolate CAS No. 96-35-5

Methyl glycolate

Cat. No.: B042273
CAS No.: 96-35-5
M. Wt: 90.08 g/mol
InChI Key: GSJFXBNYJCXDGI-UHFFFAOYSA-N
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Description

Methyl glycolate is an organic compound with the chemical formula C3H6O3. It is a colorless liquid with a slight odor and is highly soluble in water and various organic solvents. This compound is primarily utilized as an intermediate in the chemical industry, where it plays a crucial role in the production of esters, plastics, and solvents . Additionally, this compound holds promise in the field of biofuels and biodegradable polymers .

Synthetic Routes and Reaction Conditions:

    Oxidative Esterification: One of the effective methods for synthesizing this compound is the oxidative esterification of ethylene glycol in methanol using gold on zinc oxide catalysts.

    Hydrogenation of Dimethyl Oxalate: Another method involves the hydrogenation of dimethyl oxalate using catalysts such as silver on silica or cobalt on silica. .

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form methyl glyoxylate.

    Hydrogenation: The hydrogenation of this compound can produce ethylene glycol. .

Common Reagents and Conditions:

    Oxidation: Common reagents include molecular oxygen and fusion enzymes.

    Hydrogenation: Reagents include hydrogen gas and catalysts such as silver or cobalt on silica. .

Major Products:

Mechanism of Action

Target of Action

Methyl glycolate, also known as methyl 2-hydroxyacetate, is primarily used in organic synthesis It can interact with various enzymes and catalysts in chemical reactions .

Mode of Action

This compound can participate in various chemical reactions. For instance, it can be oxidized to methyl glyoxylate using a fusion enzyme of glycolate oxidase, catalase, and hemoglobin . In this reaction, the this compound serves as a substrate for the enzyme glycolate oxidase .

Biochemical Pathways

This compound is involved in the glycolate and methylglyoxal pathways . In the glycolate pathway, it can be converted to glyoxylate, which then enters the glyoxylate cycle . In the methylglyoxal pathway, it can be converted to pyruvate .

Pharmacokinetics

As a small organic compound, this compound is likely to have good absorption and distribution profiles. Its physical properties, such as its boiling point of 149-151 °C and density of 1.167 g/mL at 25 °C, may influence its pharmacokinetic behavior .

Result of Action

The result of this compound’s action largely depends on the specific reaction it is involved in. For instance, in the oxidation reaction mentioned earlier, this compound is converted into methyl glyoxylate . This conversion could be useful in industrial applications for the production of other chemicals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of specific enzymes or catalysts can facilitate its conversion into other compounds . Additionally, factors such as temperature and pH can also affect the rate and efficiency of these reactions .

Comparison with Similar Compounds

Methyl glycolate is similar to other glycolate esters, such as ethyl glycolate and propyl glycolate. it is unique in its high solubility and reactivity, making it particularly useful in specific industrial applications . Similar compounds include:

Properties

IUPAC Name

methyl 2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H6O3/c1-6-3(5)2-4/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJFXBNYJCXDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

124238-96-6
Record name Acetic acid, 2-hydroxy-, methyl ester, homopolymer
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DSSTOX Substance ID

DTXSID3059131
Record name Methyl hydroxyacetate
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Molecular Weight

90.08 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Methyl glycolate
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CAS No.

96-35-5
Record name Methyl glycolate
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Record name Methyl glycolate
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Record name Methyl glycolate
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Record name Acetic acid, 2-hydroxy-, methyl ester
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Record name Methyl hydroxyacetate
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Record name Methyl hydroxyacetate
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Record name METHYL GLYCOLATE
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Synthesis routes and methods

Procedure details

After glycolic acid methyl ester (300 mg, 3.33 mmol), triphenylphosphine (1052 mg, 4.00 mmol), 1-methyl-5-mercapto-1H-tetrazole (465 mg, 4.00 mmol), and THF (12 ml) were added to a 50 ml flask, azodicarboxylic acid bis(2-methoxyethyl) ester (937 mg, 4.00 mmol) dissolved in THF (6 ml) was added dropwise thereto at 20° C., and the reaction was allowed to proceed for two hours. Water (0.5 mL) was added, and concentration was carried out. Then, water (10 ml) was added to the solution, and extraction was carried out using ethyl acetate (10 ml, ×2). Then, the organic layer was washed with water (10 mL) and saturated salt water (10 ml), and dehumidified with anhydrous magnesium sulfate. Subsequently, a crude product obtained by concentration was purified by column chromatography (silica gel, 70% ethyl acetate-hexane solution) to give acetic acid (1-methyl-1H-tetrazole-5-ylsulfanyl)methyl ester as a colorless oily substance (549 mg, yield: 88%/glycolic acid methyl ester).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1052 mg
Type
reactant
Reaction Step One
Quantity
465 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
937 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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